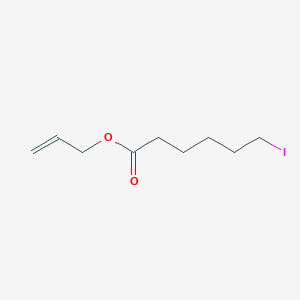
Hexanoic acid, 6-iodo-, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-iodo-, 2-propenyl ester is an organic compound with the molecular formula C9H15IO2 It is an ester derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by an iodine atom, and the carboxyl group is esterified with 2-propenyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-iodo-, 2-propenyl ester can be synthesized through the esterification of 6-iodohexanoic acid with 2-propenyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified through processes such as neutralization, washing, and distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to enhance the efficiency of the esterification process. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-iodo-, 2-propenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium bromide in the presence of a polar aprotic solvent like acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 6-chlorohexanoic acid, 6-bromohexanoic acid, or 6-aminohexanoic acid.
Oxidation: Formation of 6-iodohexanoic acid or other oxidized derivatives.
Reduction: Formation of 6-iodohexanol or other reduced products.
Scientific Research Applications
Hexanoic acid, 6-iodo-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of hexanoic acid, 6-iodo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and 2-propenyl alcohol, which can then participate in various biochemical processes. The iodine atom can also play a role in modulating the reactivity and biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-propenyl ester: Similar structure but lacks the iodine atom at the sixth position.
Hexanoic acid, allyl ester: Another ester derivative of hexanoic acid with an allyl group instead of a 2-propenyl group.
Uniqueness
Hexanoic acid, 6-iodo-, 2-propenyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity compared to non-iodinated analogs .
Properties
CAS No. |
154565-06-7 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
prop-2-enyl 6-iodohexanoate |
InChI |
InChI=1S/C9H15IO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8H2 |
InChI Key |
PWRGCCJKOPYIKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
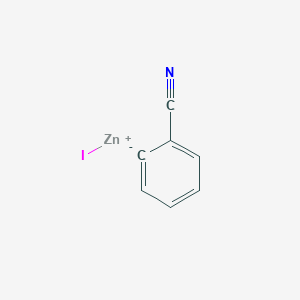
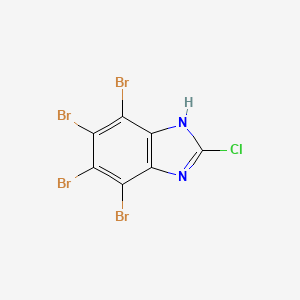
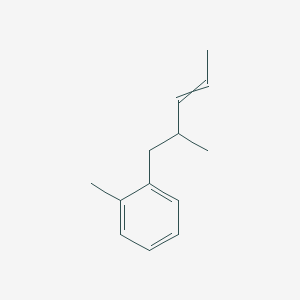
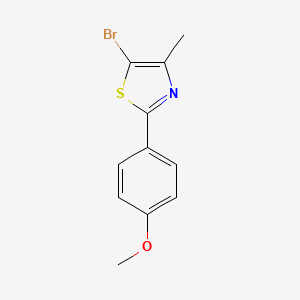

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
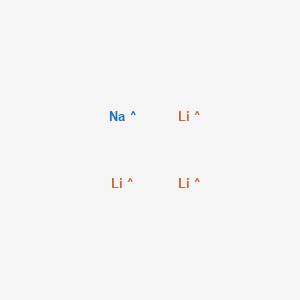
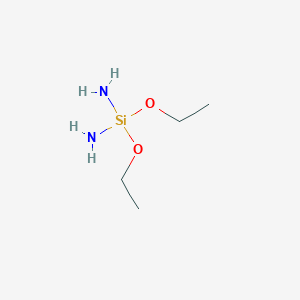
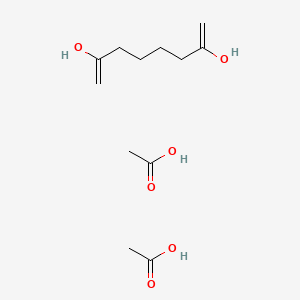
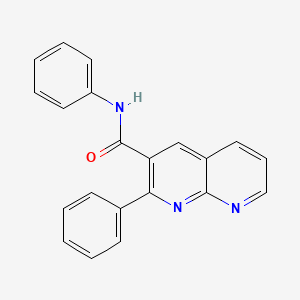
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
